

## AOH1160: A Comparative Guide to its Selective Targeting of Cancer-Associated PCNA

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **AOH1160**'s performance in selectively targeting the cancer-associated isoform of Proliferating Cell Nuclear Antigen (caPCNA) over its wild-type counterpart. The information presented is supported by experimental data from preclinical studies, offering insights into its therapeutic potential and mechanism of action.

## **Executive Summary**

AOH1160 is a first-in-class small molecule inhibitor that demonstrates selective cytotoxicity towards a broad range of cancer cells while exhibiting minimal toxicity to non-malignant cells.[1] [2][3] This selectivity is attributed to its specific targeting of caPCNA, a unique isoform of PCNA predominantly expressed in tumor tissues.[1][4][5] AOH1160 interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][6] Preclinical data indicates its potential as a broad-spectrum anti-cancer agent, both as a monotherapy and in combination with existing chemotherapeutics.[1][7]

## **Quantitative Performance Data**

The selectivity of **AOH1160** is demonstrated by the significant difference in its cytotoxic effects on cancerous versus non-malignant cells. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of AOH1160 in Cancer and Non-Malignant Cell Lines



| Cell Line Type                         | Cell Line Name | AOH1160 IC50 (μM) |
|----------------------------------------|----------------|-------------------|
| Neuroblastoma                          | SK-N-BE(2)c    | ~0.3              |
| SK-N-AS                                | ~0.5           |                   |
| Breast Cancer                          | MDA-MB-468     | ~0.4              |
| Small Cell Lung Cancer                 | H82            | ~0.25             |
| Non-Malignant                          | Human PBMCs    | >5                |
| Human Mammary Epithelial<br>Cells      | >5             |                   |
| Human Small Airway Epithelial<br>Cells | >5             | _                 |

Data extracted from Gu et al., 2018.[1] The median growth inhibition (GI50) across the NCI-60 cancer cell line panel was approximately 330 nM.[1]

Table 2: In Vivo Efficacy of **AOH1160** in Xenograft Models

| Tumor Type                | Xenograft Model | AOH1160 Dosage  | Outcome                            |
|---------------------------|-----------------|-----------------|------------------------------------|
| Neuroblastoma             | SK-N-BE(2)c     | 40 mg/kg, daily | Significant tumor growth reduction |
| Neuroblastoma             | SK-N-AS         | 40 mg/kg, daily | Significant tumor growth reduction |
| Breast Cancer             | MDA-MB-468      | 40 mg/kg, daily | Significant tumor growth reduction |
| Small Cell Lung<br>Cancer | H82             | 40 mg/kg, daily | Significant tumor growth reduction |

Data from Gu et al., 2018 and other preclinical reports.[1][7] No significant toxicity, weight loss, or mortality was observed in mice at effective doses.[1][7]

Table 3: Comparative Binding Affinity



| Molecule          | Target | Binding Free Energy (ΔG,<br>kcal/mol) |
|-------------------|--------|---------------------------------------|
| AOH1160           | PCNA   | -5.54                                 |
| AOH39 (precursor) | PCNA   | -4.62                                 |

Computationally modeled data from Gu et al., 2018, indicating approximately a 5-fold improvement in binding affinity for **AOH1160** over its precursor.[1]

# Mechanism of Action: Selective Targeting of caPCNA

The selectivity of **AOH1160** stems from a structural difference in its target, PCNA. In cancer cells, PCNA is predominantly expressed as a unique acidic isoform, termed caPCNA.[1][8] This isoform has a structurally altered region spanning amino acids L126-Y133, making a surface pocket more accessible for drug binding.[1][2][4] **AOH1160** was identified through computer modeling and medicinal chemistry to specifically target this pocket.[1][2]

The binding of **AOH1160** to caPCNA disrupts its normal function in DNA replication and repair. Specifically, **AOH1160** has been shown to:

- Interfere with DNA replication fork extension.[1]
- Block homologous recombination-mediated DNA repair.[1][6]
- Induce S and G2/M cell cycle arrest.[1]
- Promote apoptosis in cancer cells.[1][2]
- Sensitize cancer cells to cisplatin.[1]

It is noteworthy that **AOH1160** binds to the same pocket on PCNA as the thyroid hormone T3, and has been shown to compete with T3 for binding.[1] However, **AOH1160** itself does not exhibit any thyroid hormone activity.[1]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The anti-cancer activity of a first-in-class small molecule targeting PCNA PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]



- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. pnas.org [pnas.org]
- To cite this document: BenchChem. [AOH1160: A Comparative Guide to its Selective Targeting of Cancer-Associated PCNA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2380465#validating-the-selectivity-of-aoh1160-for-capcna-over-wild-type-pcna]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com